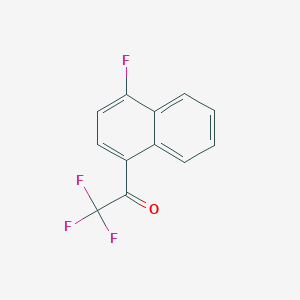

1-(4-Fluoronaphthyl) trifluoromethyl ketone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOFZZWESGTEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630358 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664364-14-1 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Fluoronaphthyl) trifluoromethyl ketone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluoronaphthyl) trifluoromethyl ketone

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Trifluoromethyl ketones, in particular, represent a privileged class of compounds, serving as potent enzyme inhibitors and versatile synthetic intermediates.[3][4] This guide provides a comprehensive technical overview of the synthesis and detailed analytical characterization of this compound, a molecule of significant interest for its potential applications in drug discovery and chemical biology. We delve into the mechanistic rationale behind its synthesis, present validated protocols, and offer a multi-spectroscopic approach to its unambiguous structural elucidation, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Fluorinated Naphthyl Ketones

The naphthalene ring system is a common motif in pharmacologically active compounds. When functionalized with both a fluorine atom and a trifluoromethyl ketone group, the resulting molecule gains unique properties. The fluorine atom can enhance metabolic stability and modulate binding interactions, while the trifluoromethyl ketone acts as a highly electrophilic "warhead," capable of forming reversible covalent bonds with nucleophilic residues (like cysteine or serine) in enzyme active sites.[3][4] This makes such compounds promising candidates for developing targeted covalent inhibitors for various enzymes, including proteases and kinases.[5][6] this compound serves as a model compound embodying these critical features, making a thorough understanding of its synthesis and properties essential for further development.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction is ideally suited for the preparation of this compound from readily available starting materials.

Mechanistic Rationale

The chosen synthetic route involves the acylation of 1-fluoronaphthalene with trifluoroacetic anhydride (TFAA). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like trifluoroacetic acid itself under harsher conditions.[9]

The key steps are:

-

Generation of the Electrophile: Trifluoroacetic anhydride reacts with the catalyst to form the highly electrophilic trifluoroacetyl cation (CF₃CO⁺). This species is a potent electrophile due to the strong electron-withdrawing nature of the CF₃ group.

-

Electrophilic Attack: The electron-rich π-system of the 1-fluoronaphthalene ring attacks the trifluoroacetyl cation. The substitution occurs preferentially at the C1 position (alpha-position) of the naphthalene ring, which is the most activated position for electrophilic attack. The fluorine atom at the C4 position is a deactivating group but directs incoming electrophiles to the ortho and para positions, further favoring substitution at C1.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic system, yielding the final product.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM with stirring.

-

Reagent Addition: Add 1-fluoronaphthalene (1.0 equivalent) to the stirred suspension.

-

Acylating Agent: Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by cold 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized molecule is critical. A combination of spectroscopic techniques provides a complete picture of the molecular structure and purity.

Characterization Workflow Diagram

Caption: Integrated workflow for spectroscopic characterization.

Spectroscopic Data & Interpretation

The following table summarizes the expected data from the primary analytical techniques used to characterize this compound.

| Technique | Feature | Expected Observation | Interpretation & Rationale |

| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong, sharp peak at ~1690-1705 cm⁻¹ | The C=O bond in an aromatic ketone absorbs strongly in this region. Conjugation with the naphthyl ring lowers the frequency compared to a saturated ketone (~1715 cm⁻¹).[10][11] |

| C-F Stretches | Strong peaks in the 1100-1300 cm⁻¹ range | Multiple C-F bonds in the CF₃ group and the single C-F on the ring lead to intense absorptions in the fingerprint region.[12] | |

| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | Characteristic of sp² C-H bonds in the aromatic naphthalene ring.[13] | |

| ¹H NMR | Aromatic Protons | Multiplets in the δ 7.5-8.5 ppm range | The six protons on the substituted naphthalene ring will appear as complex multiplets due to coupling with each other and with the ¹⁹F nucleus at the C4 position.[14] |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal at δ ~180-185 ppm (quartet) | This carbon is deshielded and appears far downfield. It will be split into a quartet by the three adjacent fluorine atoms (²JCF coupling). |

| Trifluoromethyl Carbon (CF₃) | Signal at δ ~115-120 ppm (quartet) | The carbon of the CF₃ group will show a strong one-bond coupling to the three fluorine atoms (¹JCF), resulting in a prominent quartet. | |

| Aromatic Carbons | Signals in the δ 120-140 ppm range | Multiple signals corresponding to the 10 carbons of the naphthalene ring. The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant. | |

| ¹⁹F NMR | Trifluoromethyl (CF₃) | Singlet at δ ~ -71 ppm | The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to other fluorine atoms, resulting in a single sharp peak.[15] |

| Naphthyl Fluorine (Ar-F) | Singlet or narrow multiplet | A single peak corresponding to the fluorine atom attached to the naphthalene ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 254.04 | Corresponds to the exact molecular weight of the compound (C₁₂H₆F₄O). High-resolution MS (HRMS) can confirm the elemental composition. |

| Key Fragments | Peaks at m/z = 185, 157, 69 | Corresponds to the loss of [CF₃] (M-69), loss of [COCF₃] (M-97), and the [CF₃]⁺ cation, respectively. These fragments are diagnostic for trifluoromethyl ketones. |

Applications and Future Outlook

This compound is not merely a synthetic curiosity; it is a valuable building block and a potential therapeutic agent in its own right.

-

Enzyme Inhibitor Design: Its core structure makes it an excellent starting point for designing inhibitors of cysteine proteases (e.g., caspases, cathepsins) and certain kinases where a reactive cysteine is present in the active site.[3][16]

-

Chemical Probes: This compound can be further functionalized to create activity-based probes for identifying and studying the activity of specific enzymes within complex biological systems.[5]

-

Medicinal Chemistry Scaffolding: The naphthyl ketone framework can be elaborated upon, adding other functional groups to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.[17]

The development of efficient and scalable synthetic routes, coupled with thorough analytical characterization as outlined in this guide, is paramount to unlocking the full potential of this and related fluorinated compounds in the advancement of chemical biology and drug discovery.

References

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC - NIH.[Link]

-

Spectroscopic Analysis - Organic Chemistry Key Term. Fiveable.[Link]

-

The Big Review VI: Carbonyl Compounds. Spectroscopy Online.[Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.[Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central.[Link]

-

Supporting Information for Synthesis of 18F-Labelled Aryl Trifluoromethyl Ketones with Improved Molar Activity. pubs.acs.org.[Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses Procedure.[Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.[Link]

-

Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI.[Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC - NIH.[Link]

-

A, Structure of aromatic ketones...; B, synthesis of cinnamyl ketones. ResearchGate.[Link]

-

Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones. OSTI.gov.[Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.[Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. pubs.acs.org.[Link]

-

Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. pubs.acs.org.[Link]

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate.[Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central.[Link]

-

Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PMC - NIH.[Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.[Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.[Link]

-

Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. Semantic Scholar.[Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.[Link]

-

The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids... ResearchGate.[Link]

-

NMR Chemical Shift Values Table. Chemistry Steps.[Link]

-

Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal.[Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.[Link]

-

Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove - University of Mississippi.[Link]

-

Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride... Chemical Journal of Chinese Universities.[Link]

-

1H NMR Chemical Shift. Oregon State University.[Link]

-

Regioselective 1,4-trifluoromethylation of α,β-enones using 'protect-in-situ' methodology. pubs.rsc.org.[Link]

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Introduction to IR Spectroscopy. Ketones. YouTube.[Link]

-

Infrared Spectroscopy. Michigan State University Chemistry.[Link]

-

Friedel-Crafts and related reactions. Semantic Scholar.[Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online.[Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. W. W. Norton & Company.[Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts and related reactions | Semantic Scholar [semanticscholar.org]

- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. rsc.org [rsc.org]

- 16. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. egrove.olemiss.edu [egrove.olemiss.edu]

A Spectroscopic Investigation of 1-(4-Fluoronaphthyl) Trifluoromethyl Ketone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Fluoronaphthyl) trifluoromethyl ketone, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorinated moieties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and the principles of spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, this compound, features two distinct fluorine environments: a fluoro-substituted aromatic ring and a trifluoromethyl ketone group. This structural arrangement presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity and purity, which are critical prerequisites for any further application.[3][4] This guide will detail the expected spectroscopic data and provide a framework for its analysis.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and for probing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. This is a highly specific technique for identifying and quantifying fluorine-containing compounds.[5][6] A standard containing a known fluorine resonance (e.g., CFCl₃) can be used as an external reference.[7]

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[9][10]

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules.[9] EI is a "hard" technique that often leads to extensive fragmentation, providing structural clues.[9]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound.

NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.2-8.4 | m | Aromatic-H | |

| 7.5-7.8 | m | Aromatic-H | ||

| 7.2-7.4 | t | Aromatic-H (coupled to F) | ||

| ¹⁹F | ~ -72 | s | -CF₃ | |

| ~ -110 | m | Ar-F | ||

| ¹³C | ~ 185 (q) | q | ~ 35 | C=O |

| 115-165 | m | Aromatic-C | ||

| ~ 117 (q) | q | ~ 290 | -CF₃ |

Interpretation:

-

¹H NMR: The aromatic protons of the naphthyl ring are expected to appear in the downfield region (7.2-8.4 ppm) due to the deshielding effect of the aromatic system.[11][12] The protons on the fluorinated ring will exhibit coupling to the fluorine atom, resulting in more complex splitting patterns.

-

¹⁹F NMR: Two distinct signals are anticipated. The trifluoromethyl group will appear as a singlet around -72 ppm.[7][13] The aromatic fluorine will resonate at a different chemical shift, typically around -110 ppm for a fluoronaphthyl group, and will show coupling to the adjacent aromatic protons.

-

¹³C NMR: The carbonyl carbon will be observed as a quartet around 185 ppm due to coupling with the three fluorine atoms of the trifluoromethyl group. The carbon of the trifluoromethyl group will also be a quartet, but with a much larger coupling constant, and will be found further upfield. The aromatic carbons will appear in the 115-165 ppm range.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 | Strong | C=O stretch (ketone) |

| 1500-1600 | Medium-Strong | C=C stretch (aromatic) |

| 1100-1300 | Strong | C-F stretch |

Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption of the carbonyl (C=O) group of the ketone, expected around 1720 cm⁻¹.[14][15][16] Conjugation with the naphthyl ring may shift this frequency slightly lower.[16]

-

The C-F stretching vibrations of both the aromatic fluorine and the trifluoromethyl group will result in strong absorptions in the 1100-1300 cm⁻¹ region.[8]

-

Absorptions corresponding to the C=C stretching of the aromatic naphthyl ring will be present in the 1500-1600 cm⁻¹ region.[17]

Diagram of Key IR Absorptions:

Caption: Key absorption regions in the IR spectrum.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular Ion) |

| 235 | Low | [M-F]⁺ |

| 185 | High | [M-CF₃]⁺ |

| 157 | High | [M-CF₃-CO]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 254, corresponding to the molecular weight of C₁₂H₆F₄O.

-

A key fragmentation pathway for trifluoromethyl ketones is the cleavage of the C-C bond adjacent to the carbonyl group.[18][19] This would lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a prominent peak at m/z 185, which corresponds to the 4-fluoronaphthoyl cation. This is often the base peak.

-

Subsequent loss of carbon monoxide (CO) from the [M-CF₃]⁺ fragment would give a peak at m/z 157, corresponding to the 4-fluoronaphthyl cation.

-

A peak at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), is also expected.

-

The loss of a fluorine atom from the molecular ion could result in a minor peak at m/z 235.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers complementary information that, when analyzed together, allows for unambiguous identification. The principles and expected data outlined in this guide provide a robust framework for researchers working with this and structurally related fluorinated compounds, ensuring the integrity and quality of their scientific investigations.

References

- Supporting Information for Synthesis of 18F-Labelled Aryl Trifluoromethyl Ketones with Improved Molar Activity. (n.d.).

- Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. (n.d.).

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses.

- Supporting Information. (n.d.).

- The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022). PubMed.

- 1-FLUOROVINYL 4,5,6,7,8-PENTAFLUORO-1-NAPHTHYL KETONE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021).

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Semantic Scholar.

- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (2011). ACS Publications.

- Infrared Spectroscopy. (n.d.). MSU chemistry.

- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022). eGrove - University of Mississippi.

- Introduction to IR Spectroscopy. Ketones. (2012). YouTube.

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (n.d.). ResearchGate.

- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.

- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Interpretation of mass spectra. (n.d.).

- Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. (n.d.). Chemical Communications (RSC Publishing).

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. (2023). MDPI.

- Mass Spectrometry: Fragmentation. (n.d.).

- Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. (2022). YouTube.

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. researchgate.net [researchgate.net]

- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids | Semantic Scholar [semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. m.youtube.com [m.youtube.com]

physical and chemical properties of 1-(4-Fluoronaphthyl) trifluoromethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Fluoronaphthyl) trifluoromethyl ketone (CAS No. 664364-14-1). This compound belongs to the class of aryl trifluoromethyl ketones, a group of molecules gaining significant attention in medicinal chemistry and drug discovery. The potent electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the adjacent carbonyl, making it a valuable synthon and a key pharmacophore. This guide will delve into its synthesis, spectroscopic characterization, and key chemical behaviors, offering insights for its application in research and development.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] Trifluoromethyl ketones (TFMKs) are a prime example of this strategy, where the trifluoromethyl group dramatically influences the chemical properties of the ketone moiety.[2][3] The subject of this guide, this compound, combines the features of a fluorinated naphthalene ring with the reactive trifluoromethyl ketone group, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents and as a probe for biological systems.

Molecular Structure and Identifiers

-

Systematic Name: 2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone

-

Common Name: this compound

-

CAS Number: 664364-14-1

-

Molecular Formula: C₁₂H₆F₄O

-

Molecular Weight: 242.17 g/mol

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and predictive models.

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 296.4 °C at 760 mmHg | Predicted |

| Flash Point | 113.6 °C | Predicted |

| Density | 1.378 g/cm³ | Predicted |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like THF, DCM, and acetone. | - |

| logP | 3.72390 | Predicted |

| Vapor Pressure | 0.00144 mmHg at 25 °C | Predicted |

Synthesis

The synthesis of aryl trifluoromethyl ketones can be achieved through various methods, often involving the reaction of an organometallic reagent with a trifluoroacetylating agent. A plausible and commonly employed route for the synthesis of this compound involves the reaction of a Grignard or organolithium reagent derived from 1-bromo-4-fluoronaphthalene with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate.

General Synthetic Workflow

The logical flow for the synthesis is outlined below. This process starts with the halogen-metal exchange of 1-bromo-4-fluoronaphthalene to form a reactive organometallic intermediate, which then undergoes nucleophilic acyl substitution with ethyl trifluoroacetate.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

1-bromo-4-fluoronaphthalene

-

n-Butyllithium (solution in hexanes)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of 1-bromo-4-fluoronaphthalene in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-butyllithium in hexanes dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

-

Ethyl trifluoroacetate is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoroacetyl substituents. Protons on the same ring as the substituents will be the most affected. A representative prediction of the proton environments is shown below.

Caption: Predicted ¹H NMR characteristics.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of 12 distinct carbon signals. The carbonyl carbon of the ketone will appear significantly downfield, typically in the range of 180-190 ppm, and will likely show coupling to the three fluorine atoms of the trifluoromethyl group (a quartet). The carbon of the trifluoromethyl group will also appear as a quartet due to C-F coupling and will be found further upfield. The aromatic carbons will resonate in the typical region of 110-140 ppm, with those directly bonded to fluorine exhibiting C-F coupling.

Caption: Predicted ¹⁹F NMR characteristics.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. Due to the electron-withdrawing effect of the trifluoromethyl group, this band is expected to appear at a higher wavenumber compared to a non-fluorinated aryl ketone, likely in the range of 1700-1730 cm⁻¹. Other characteristic absorptions will include C-F stretching bands and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z = 242.17 should be observable. Common fragmentation patterns for trifluoromethyl ketones include the loss of the trifluoromethyl radical (•CF₃, mass = 69), leading to a prominent peak at M-69. Alpha-cleavage on either side of the carbonyl group is also a likely fragmentation pathway.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the highly electrophilic nature of the carbonyl carbon.

Nucleophilic Addition and Hydrate Formation

The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. [4]A key manifestation of this heightened reactivity is its propensity to form a stable gem-diol (hydrate) in the presence of water. [5]This equilibrium often lies significantly towards the hydrate form, a characteristic not typically observed in non-fluorinated ketones. The stability of this hydrate is a crucial factor in the biological activity of many trifluoromethyl ketones, as it can mimic the tetrahedral transition state of enzymatic reactions. [5]

Caption: Equilibrium between the ketone and its hydrate form.

Stability

Aryl trifluoromethyl ketones are generally stable compounds under normal laboratory conditions. However, they can be sensitive to strong nucleophiles and strong bases due to the electrophilicity of the carbonyl group. The stability of fluorinated naphthyl compounds in biological systems, such as in the presence of liver microsomes, can vary depending on the substitution pattern.

Applications in Research and Drug Development

Trifluoromethyl ketones are valuable tools in medicinal chemistry and chemical biology. Their ability to act as potent and often reversible inhibitors of various enzymes, particularly serine and cysteine proteases, makes them attractive candidates for drug development. [4]The hydrate form of the ketone can act as a transition-state analog inhibitor. This compound, with its specific aromatic system, could be explored as a building block for the synthesis of targeted inhibitors for various enzymes or as a scaffold for the development of novel imaging agents.

Conclusion

This compound is a fluorinated organic compound with unique electronic properties that make it a valuable tool for scientific research, particularly in the field of drug discovery. Its synthesis is achievable through standard organometallic routes, and its chemical reactivity is dominated by the highly electrophilic nature of the trifluoromethyl-substituted carbonyl group. This guide provides a foundational understanding of its properties, which should aid researchers in its effective utilization. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties and to explore its potential applications.

References

- BenchChem. The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (Link not available)

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

-

LookChem. This compound. [Link]

- Arctom. CAS NO. 664364-14-1 | this compound. (Link not available)

-

Mynabio. This compound. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

- Burdon, J., & McLoughlin, V. C. R. (1964). The Reaction of n-Butyllithium with Polyfluoroaromatic Compounds. Tetrahedron, 20(9), 2163-2166.

-

PubChem. 1,1,1-trifluoropropan-2-one. [Link]

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Govindarajan, M., & Perumal, P. T. (2012). A novel and an efficient protocol for the synthesis of trifluoromethyl ketones from carboxylic acids. Tetrahedron Letters, 53(22), 2763-2766.

- NIH. On the inherent instability of alpha-amino alpha'-fluoro ketones.

- NIH. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (Link not available)

-

NIH. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

- University of Mississippi. Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (Link not available)

- NIH. Synthesis of 18F-Labelled Aryl Trifluoromethyl Ketones with Improved Molar Activity. (Link not available)

-

NIH. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

PubMed. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Oregon State University. Ketone Spectroscopy. [Link]

-

NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NIH. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]

-

DOI. Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]

-

NIH. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NIH. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

ResearchGate. Hydration of trifluoromethyl ketones. [Link]

- NIH. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (Link not available)

-

ACS Publications. The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. [Link]

- OUCI. Case studies of fluorine in drug discovery. (Link not available)

-

ACS Publications. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. [Link]

- Sci-Hub. On the Inherent Instability of α-Amino α'-Fluoro Ketones.

-

PubMed. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

19Flourine NMR. [Link]

- Sci-Hub.

Sources

- 1. Copper(I)-free Syntheses of [11C/18F]Trifluoromethyl Ketones from Alkyl- or Aryl Esters and [11C/18F]Fluoroform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rsc.org [rsc.org]

An Examination of CAS Number 664364-14-1: 1-(4-Fluoronaphthyl) trifluoromethyl ketone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Basic Properties

The compound associated with CAS number 664364-14-1 is an aromatic ketone featuring a fluorinated naphthalene ring and a trifluoromethyl group.

Structure:

Whitepaper: A Strategic Guide to the Initial Biological Screening of 1-(4-Fluoronaphthyl) trifluoromethyl ketone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in medicinal chemistry, primarily due to their potent and often reversible covalent inhibition of enzymes.[1][2] The unique electronic properties conferred by the trifluoromethyl group render the adjacent carbonyl carbon highly electrophilic, making it a powerful warhead for targeting catalytic residues like serine and cysteine.[3][4] This guide outlines a strategic, multi-tiered approach for the initial biological evaluation of a novel TFMK, 1-(4-Fluoronaphthyl) trifluoromethyl ketone. We will detail a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. The causality behind each experimental choice is explained, providing a robust framework for assessing the compound's therapeutic potential and guiding future drug development efforts.

Introduction: The Rationale for Screening

The core of this compound's potential lies in the "trifluoromethyl effect." The intense electron-withdrawing nature of the -CF3 group dramatically increases the electrophilicity of the carbonyl carbon.[3] This makes the ketone highly susceptible to nucleophilic attack from amino acid residues (e.g., serine, cysteine) in an enzyme's active site. The resulting adduct, a stable hemiketal or hemithioketal, can effectively mimic the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[2][3]

Many TFMKs have been successfully developed as inhibitors for various enzymes, including proteases and esterases.[1][4][5] Therefore, the primary hypothesis for screening this compound is its potential as an enzyme inhibitor. Our initial screening cascade is designed to efficiently test this hypothesis while simultaneously establishing a foundational safety and bioactivity profile.

Screening Objectives:

-

Establish a baseline cytotoxicity profile.

-

Assess broad-spectrum antimicrobial activity.

-

Investigate potential as a targeted enzyme inhibitor.

Caption: Initial biological screening workflow for novel compounds.

Tier 1: Foundational Biological Assays

The first tier of screening establishes a broad understanding of the compound's interaction with biological systems. We begin with cytotoxicity to define a therapeutic window, followed by a general antimicrobial screen to uncover potential anti-infective properties.

Cytotoxicity Assessment: The MTT/XTT Assay

Rationale: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity to mammalian cells.[6] This step is fundamental for drug discovery, as it helps identify the concentration range where the compound is non-toxic and establishes a preliminary therapeutic index.[7] The MTT and XTT assays are reliable, colorimetric methods for measuring cellular metabolic activity, which serves as an indicator of cell viability.[6][8]

The principle is based on the reduction of a tetrazolium salt (yellow) by mitochondrial dehydrogenases in living cells to form a colored formazan product (purple for MTT, orange for XTT).[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[6] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol for high-throughput screening.[9][10]

Data Presentation: Results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 indicates higher cytotoxicity. Screening against both cancerous and non-cancerous cell lines can provide an early indication of selectivity.

Table 1: Example Cytotoxicity Data for this compound

| Cell Line | Cell Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 15.2 |

| MCF-7 | Human Breast Cancer | 22.5 |

| A549 | Human Lung Cancer | 18.9 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

Antimicrobial Susceptibility Testing: Broth Microdilution

Rationale: The unique chemical structure of the compound warrants a broad screen for antimicrobial activity. The broth microdilution method is a standardized and highly accurate technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] This method is efficient, allowing for the simultaneous testing of multiple compounds against various microorganisms in a 96-well plate format.[11]

The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium, followed by inoculation with a standardized suspension of the target microorganism.[13] After incubation, the plates are examined for visible signs of growth.[11]

Data Presentation: The MIC value is recorded for each tested microorganism. A lower MIC value signifies greater potency.

Table 2: Example Antimicrobial Activity Data for this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungal Pathogen | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |

Tier 2: Hypothesis-Driven Enzyme Inhibition Assays

Rationale: The central hypothesis is that this compound acts as an enzyme inhibitor.[1] Enzyme assays are fundamental to modern drug discovery and are used to identify and characterize how molecules modulate enzyme activity. Given that TFMKs are well-established inhibitors of serine and cysteine proteases, this class of enzymes is a logical starting point.[4]

The proposed mechanism involves the nucleophilic attack by a catalytic serine or cysteine residue on the highly electrophilic carbonyl carbon of the TFMK. This forms a stable, covalent hemiketal or hemithioketal adduct, which blocks the enzyme's active site.[4]

Sources

- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-(4-Fluoronaphthyl) trifluoromethyl ketone as a novel research chemical

An In-Depth Technical Guide to 1-(4-Fluoronaphthyl) trifluoromethyl ketone: Synthesis, Properties, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a novel research chemical positioned at the intersection of fluorine chemistry and drug discovery. The trifluoromethyl ketone (TFMK) moiety is a privileged functional group known for imparting unique electronic properties that are highly valuable in the design of enzyme inhibitors.[1][2][3] This document details the physicochemical properties, a robust synthetic pathway, and state-of-the-art characterization protocols for this compound. Furthermore, it explores the mechanistic rationale for its application as a potent and potentially reversible covalent inhibitor of enzymes, particularly kinases and proteases, providing foundational experimental workflows for its evaluation. This guide is intended for researchers and drug development professionals seeking to leverage advanced fluorinated chemical tools for probing biological systems and developing next-generation therapeutics.

The Trifluoromethyl Ketone Motif in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[4][5] The trifluoromethyl ketone (TFMK) represents a particularly powerful "warhead" due to the intense electron-withdrawing nature of the -CF3 group. This effect dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to attack by nucleophiles.[1][6]

A critical consequence of this heightened reactivity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in aqueous environments.[1][7] This hydrated state is a stable tetrahedral intermediate that can act as a transition-state analogue for substrates of hydrolytic enzymes, such as serine and cysteine proteases, leading to potent and often reversible inhibition.[1][6][8] This unique mechanism has established TFMKs as invaluable tools for designing selective enzyme inhibitors and activity-based probes.[8][9] The aromatic 1-(4-Fluoronaphthyl) scaffold of the title compound provides a large, planar moiety ideal for optimizing interactions within hydrophobic and aromatic pockets of target proteins.

Physicochemical Profile of this compound

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation for biological assays.

| Property | Value | Source |

| CAS Number | 664364-14-1 | [10] |

| Molecular Formula | C₁₂H₆F₄O | [10] |

| Molecular Weight | 242.17 g/mol | [10] |

| Density (Predicted) | 1.378 g/cm³ | [11] |

| Boiling Point (Predicted) | 296.4°C at 760 mmHg | [11] |

| Flash Point (Predicted) | 113.6°C | [11] |

| LogP (Predicted) | 3.724 | [11] |

Synthesis and Structural Elucidation

Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a nucleophilic acylation reaction. The proposed route involves the generation of an organometallic intermediate from 1-bromo-4-fluoronaphthalene, which then reacts with an activated trifluoroacetic acid derivative. Specifically, a Grignard or, more commonly, an organolithium reagent is formed from the aryl bromide, followed by its reaction with ethyl trifluoroacetate.[11] This approach is advantageous due to the commercial availability of the starting materials and the well-documented reliability of this class of reactions for forming aryl ketones.[12]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol uses n-butyllithium to perform a lithium-halogen exchange with the aryl bromide at low temperature (-78°C) to prevent unwanted side reactions. The highly nucleophilic aryl lithium species then attacks the electrophilic carbonyl of ethyl trifluoroacetate. Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation.

-

Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-fluoronaphthalene (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

-

Organolithium Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 30 minutes.

-

Acylation: Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture. The solution may change color.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over approximately 1 hour.[11]

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Trustworthiness: A self-validating protocol requires rigorous confirmation of the product's identity and purity.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[13] Monitor fractions by Thin Layer Chromatography (TLC).

-

Structural Validation:

-

Mass Spectrometry (MS): Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.

-

NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃) for analysis. The expected spectra include:

-

¹H NMR: Signals in the aromatic region (7-9 ppm).

-

¹⁹F NMR: Two distinct signals are expected. One for the aryl-fluorine and a second, more intense signal for the trifluoromethyl group.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon (which will show coupling to the CF₃ group, ²JCF), and the trifluoromethyl carbon (a quartet due to coupling, ¹JCF).[14]

-

-

Rationale for Application in Chemical Biology and Drug Discovery

Mechanism of Action as a Covalent Reversible Inhibitor

The primary application of this compound is as an inhibitor of enzymes that utilize a nucleophilic residue (e.g., cysteine or serine) in their catalytic cycle.[7][8] The highly electrophilic ketone carbonyl is attacked by the enzyme's nucleophile (e.g., the thiol of cysteine or the hydroxyl of serine) to form a tetrahedral hemithioketal or hemiketal adduct.[7] This adduct is often stable enough to inhibit enzyme activity but can be reversible, which is a desirable property for reducing the risk of off-target toxicity associated with irreversible inhibitors.

Caption: Reversible inhibition via hemithioketal formation with a cysteine residue.

Potential as a Kinase Inhibitor Warhead

Aromatic trifluoromethyl ketones have recently been characterized as effective warheads for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[15][16] The 1-(4-Fluoronaphthyl) group provides a large, rigid, and hydrophobic scaffold that can be tailored to fit into the ATP-binding site or allosteric pockets of various kinases. The TFMK moiety can then form a reversible covalent bond with a nearby cysteine, leading to potent and selective inhibition. This strategy offers a compelling alternative to traditional irreversible inhibitors, potentially offering improved safety profiles.

Foundational Experimental Protocols

Protocol for In Vitro Enzyme Inhibition Assay

Causality: This protocol is designed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). A fluorogenic substrate is used because its cleavage by the enzyme produces a fluorescent signal that is easily and sensitively measured over time.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a concentrated stock of the target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of a suitable fluorogenic substrate for the target enzyme.

-

-

Assay Plate Setup:

-

In a 96-well microplate, perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include DMSO-only wells as a negative control (100% activity).

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the enzyme solution to each well. Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: General workflow for an in vitro enzyme inhibition (IC₅₀) assay.

Protocol for Assessing Covalent Adduct Formation via Mass Spectrometry

Causality: This method provides direct evidence of a covalent interaction. By measuring the mass of the protein before and after incubation with the inhibitor, a mass shift equal to the molecular weight of the inhibitor confirms that a covalent bond has formed.

-

Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of this compound (e.g., 50-100 µM) in a suitable buffer for a defined period (e.g., 1-4 hours) at room temperature or 37°C. Include a control sample of the protein with DMSO only.

-

Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange spin column appropriate for the protein's molecular weight. This step is critical to prevent non-covalent complexes from being detected.

-

Mass Spectrometry Analysis: Analyze the protein samples using intact protein mass spectrometry, such as LC-MS (liquid chromatography-mass spectrometry) or MALDI-TOF (matrix-assisted laser desorption/ionization-time of flight).[15]

-

Data Interpretation: Deconvolute the resulting spectra to determine the precise mass of the protein. Compare the mass of the inhibitor-treated protein with the control protein. An increase in mass corresponding to the molecular weight of the inhibitor (242.17 Da) confirms the formation of a 1:1 covalent adduct.

Conclusion

This compound is a strategically designed research chemical with significant potential in drug discovery and chemical biology. Its unique electronic properties, conferred by the TFMK moiety, make it an excellent candidate for the development of potent, selective, and reversible covalent inhibitors. The synthetic accessibility and the clear rationale for its application against important enzyme classes, such as kinases and proteases, position this compound as a valuable tool for academic and industrial researchers. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and biological evaluation, enabling its effective deployment in the pursuit of novel therapeutic agents.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

- This compound. LookChem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD.

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.

- Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.

- Peptidyl Fluoromethyl Ketones and Their Applic

- Supporting Information for Synthesis of 18F-Labelled Aryl Trifluoromethyl Ketones with Improved Molar Activity. Chem.Comm.

- 664364-14-1|this compound|BLD Pharm. BLD Pharm.

- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.

- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed Central.

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. NIH.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.

- Biologically Active Organofluorine Compounds.

- Trifluoromethyl ketones: properties, preparation, and applic

- Trifluoromethyl ketones: properties, preparation, and application.

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Scilit.

- A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 664364-14-1|this compound|BLD Pharm [bldpharm.com]

- 11. This compound|lookchem [lookchem.com]

- 12. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design | Scilit [scilit.com]

The Emergence of Fluorinated Naphthyl Ketones: A Technical Guide to Synthesis, Characterization, and Application

Abstract

The strategic incorporation of fluorine into pharmacologically relevant scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated naphthyl ketones, a class of compounds with significant potential in drug development. We will delve into the mechanistic rationale behind their synthesis, provide detailed experimental protocols for their preparation and characterization, and discuss their burgeoning applications, particularly as enzyme inhibitors and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated naphthyl ketones in their own research endeavors.

Introduction: The Fluorine Advantage in Naphthyl Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets. The naphthalene core, a privileged structure in numerous pharmaceuticals, provides a versatile platform for the introduction of fluorine and a ketone functionality, leading to a class of compounds with intriguing therapeutic potential.

The ketone moiety, a common pharmacophore, can act as a hydrogen bond acceptor and participate in various biological interactions. When combined with a fluorinated naphthalene ring, the resulting fluorinated naphthyl ketones exhibit unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.

Synthetic Strategies for Fluorinated Naphthyl Ketones

The synthesis of fluorinated naphthyl ketones is a multi-step process that typically involves the preparation of a fluorinated naphthalene precursor followed by the introduction of the ketone functionality.

Synthesis of Fluoronaphthalene Precursors

The two primary isomers of monofluoronaphthalene, 1-fluoronaphthalene and 2-fluoronaphthalene, serve as the key building blocks for the synthesis of fluorinated naphthyl ketones. The classical and most common method for their preparation is the Balz-Schiemann reaction. This reaction involves the diazotization of the corresponding naphthylamine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Diagram 1: Generalized Balz-Schiemann Reaction for the Synthesis of Fluoronaphthalenes

Caption: The Balz-Schiemann reaction is a reliable method for introducing fluorine onto the naphthalene ring.

Introduction of the Ketone Functionality: The Friedel-Crafts Acylation

With the fluoronaphthalene precursor in hand, the ketone group is typically introduced via a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution reaction involves the reaction of the fluoronaphthalene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthalene ring.

The regioselectivity of the Friedel-Crafts acylation on substituted naphthalenes can be complex. In the case of 2-fluoronaphthalene, the major product of acylation is typically the 1-acetyl derivative (2-fluoro-1-acetonaphthone), due to the directing effects of the fluorine substituent and the steric hindrance at the 3-position.

Diagram 2: Friedel-Crafts Acylation of 2-Fluoronaphthalene

Caption: Friedel-Crafts acylation is a key step in the synthesis of fluorinated naphthyl ketones.

Experimental Protocol: Synthesis and Characterization of 2-Fluoro-1-acetonaphthone

The following protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-fluoro-1-acetonaphthone, a representative fluorinated naphthyl ketone.

Materials and Equipment

| Material/Equipment |

| 2-Fluoronaphthalene |

| Acetyl chloride |

| Anhydrous aluminum chloride (AlCl₃) |

| Dichloromethane (DCM), anhydrous |

| Hydrochloric acid (HCl), concentrated and 1M |

| Sodium bicarbonate (NaHCO₃), saturated solution |

| Anhydrous magnesium sulfate (MgSO₄) |

| Round-bottom flask with reflux condenser |

| Magnetic stirrer with heating mantle |

| Dropping funnel |

| Separatory funnel |

| Rotary evaporator |

| Thin-layer chromatography (TLC) plates (silica gel) |

| Column chromatography setup (silica gel) |

| NMR spectrometer (¹H, ¹³C, ¹⁹F) |

| Infrared (IR) spectrometer |

| Mass spectrometer (MS) |

Synthetic Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Addition of 2-Fluoronaphthalene: Dissolve 2-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Stir vigorously until all the aluminum salts have dissolved.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-fluoro-1-acetonaphthone as a solid.

Characterization Data

The structure of the synthesized 2-fluoro-1-acetonaphthone should be confirmed by spectroscopic methods.

| Spectroscopic Data for 2-Fluoro-1-acetonaphthone | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.8 (m, 3H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 2.7 (s, 3H, -COCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.0 (C=O), 160.0 (d, JCF ≈ 250 Hz, C-F), 135-120 (Ar-C), 30.0 (-COCH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -120 to -130 (referenced to CFCl₃).[4] |

| IR (KBr, cm⁻¹) | ν: 1680 (C=O stretch), 1600, 1510 (C=C aromatic stretch), 1250 (C-F stretch). |

| Mass Spectrometry (EI) | m/z: [M]⁺. |

Applications in Drug Discovery

Fluorinated naphthyl ketones are emerging as a promising class of compounds in drug discovery, with potential applications in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of fluorinated naphthalene derivatives.[5][6] The presence of the fluoronaphthyl moiety can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. The ketone functionality can participate in hydrogen bonding interactions with target enzymes or receptors involved in cancer cell proliferation. For instance, some fluorinated ketones have shown inhibitory activity against enzymes such as histone deacetylases (HDACs) and proteases, which are implicated in cancer progression.[7]

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been investigated, and the introduction of fluorine can further enhance their activity.[8][9] Fluorinated naphthyl ketones may exert their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA replication. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria, and fluorinated naphthyl ketones represent a potential new class of compounds to address this challenge.

Diagram 3: Potential Biological Targets of Fluorinated Naphthyl Ketones

Caption: Fluorinated naphthyl ketones may exert their biological effects through various mechanisms.

Conclusion and Future Perspectives

The synthesis and discovery of fluorinated naphthyl ketones represent a significant advancement in the field of medicinal chemistry. The strategic combination of a fluorinated naphthalene scaffold with a ketone functionality provides a versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Balz-Schiemann reaction and Friedel-Crafts acylation, offer reliable routes to these valuable compounds.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including the use of greener catalysts and solvents. Furthermore, a deeper understanding of the structure-activity relationships of fluorinated naphthyl ketones will be crucial for the rational design of more potent and selective drug candidates. As our knowledge of the biological targets of these compounds expands, so too will their potential applications in treating a wide range of diseases.

References

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (2016). RSC Publishing. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]

-

Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

- Acylation of naphthalenes. (1986). Google Patents.

-

Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes. (2006). ResearchGate. Retrieved from [Link]

-